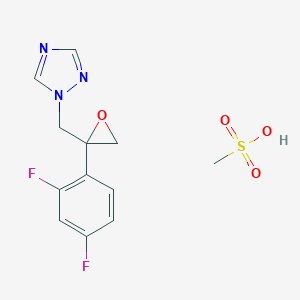

Efinaconazole analogue-1

Description

Properties

IUPAC Name |

1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBRNNOGZPVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86386-77-8 | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Efinaconazole Analogue-1: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole analogue-1, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627), is a critical intermediate and a known process-related impurity in the synthesis of the topical antifungal agent, Efinaconazole. This document provides a detailed technical guide on its chemical structure, synthesis, and its pivotal role in the manufacturing of Efinaconazole. While this analogue is primarily valued as a synthetic precursor, understanding its properties is essential for the quality control and optimization of Efinaconazole production.

Chemical Structure and Properties

This compound is the methanesulfonate salt of the epoxide intermediate, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. The formation of the salt facilitates easier handling and purification of the epoxide intermediate.

| Property | Value |

| Chemical Name | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate |

| Synonyms | Efinaconazole Impurity |

| Molecular Formula | C₁₂H₁₃F₂N₃O₄S |

| Molecular Weight | 333.31 g/mol |

| Parent Epoxide CAS | 86386-76-7 |

| Methanesulfonate Salt CAS | 86386-77-8 |

Role in Efinaconazole Synthesis

This compound, or more specifically its parent epoxide, is the direct precursor to Efinaconazole. The synthesis of Efinaconazole involves the nucleophilic ring-opening of the epoxide by 4-methylenepiperidine. This reaction forms the crucial carbon-nitrogen bond and introduces the methylenepiperidine moiety, completing the structure of the active pharmaceutical ingredient.

Caption: Synthetic relationship of this compound.

Experimental Protocols

While specific protocols for the direct synthesis of the methanesulfonate salt are proprietary, the synthesis of the parent epoxide is well-documented. The following is a representative experimental protocol for the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Materials:

-

2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone

-

Trimethylsulfoxonium iodide

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

A solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in toluene is prepared in a reaction vessel equipped with a stirrer and a temperature controller.

-

An aqueous solution of sodium hydroxide is added to the vessel.

-

Trimethylsulfoxonium iodide is added portion-wise to the stirred biphasic mixture at a controlled temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, which can be further purified by column chromatography.

Biological Activity

There is no publicly available data on the specific antifungal activity of this compound. As a process-related impurity, its biological activity is not its primary characteristic of interest. The focus of regulatory bodies and pharmaceutical manufacturers is on controlling its levels in the final drug product.

For context, the final active pharmaceutical ingredient, Efinaconazole, is a potent antifungal agent. It functions as a 14α-demethylase inhibitor, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the inhibition of fungal growth and cell death.

Caption: Mechanism of action of Efinaconazole.

Conclusion

This compound is a key chemical entity in the production of Efinaconazole. Its characterization and control are paramount for ensuring the purity, safety, and efficacy of the final antifungal drug product. While devoid of significant documented biological activity itself, its role as a direct precursor makes its chemistry and synthesis a critical area of study for researchers and professionals in drug development and manufacturing.

An In-Depth Technical Guide to the Synthesis of Efinaconazole Analogue-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for Efinaconazole analogue-1, a key intermediate in the development of antifungal agents. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthesis Pathway

This compound is the methanesulfonate (B1217627) salt of the pivotal epoxide intermediate, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. The synthesis commences with the commercially available 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and proceeds through a four-step sequence to yield the target analogue. Key transformations include an asymmetric epoxidation to establish the required stereochemistry, followed by the introduction of the triazole moiety and subsequent mesylation.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) |

| 1 | Asymmetric Epoxidation | 2-chloro-1-(2,4-difluorophenyl)ethan-1-one | (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), RuCl₂(PPh₃)₃, NaHCO₃, CH₂Cl₂/H₂O | (R)-2-chloro-1-(2,4-difluorophenyl)ethanol | 95 | >99 (ee) |

| 2 | Epoxide Formation | (R)-2-chloro-1-(2,4-difluorophenyl)ethanol | K₂CO₃, Methanol | (R)-2-(2,4-difluorophenyl)oxirane | 92 | >98 |

| 3 | Triazole Addition | (R)-2-(2,4-difluorophenyl)oxirane | 1H-1,2,4-triazole, NaH, DMF | 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | 85 | >99 |

| 4 | Mesylation | 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | Methanesulfonyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | This compound | 90 (estimated) | >98 |

Experimental Protocols

Step 1: Asymmetric Epoxidation of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

Methodology:

To a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The mixture is cooled to 0 °C. A catalytic amount of RuCl₂(PPh₃)₃ (0.01 eq) and (R)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.012 eq) are added. The reaction is stirred vigorously at 0 °C for 24 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-2-chloro-1-(2,4-difluorophenyl)ethanol.

Step 2: Epoxide Formation from (R)-2-chloro-1-(2,4-difluorophenyl)ethanol

Methodology:

(R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq) is dissolved in methanol. To this solution, potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give (R)-2-(2,4-difluorophenyl)oxirane as a colorless oil.

Step 3: Triazole Addition to (R)-2-(2,4-difluorophenyl)oxirane

Methodology:

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added 1H-1,2,4-triazole (1.1 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes. A solution of (R)-2-(2,4-difluorophenyl)oxirane (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 4: Mesylation of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Methodology:

To a solution of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white solid.

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the synthesis pathway of this compound and the general experimental workflow.

Caption: Synthesis Pathway of this compound.

Caption: General Experimental Workflow for Synthesis Steps.

In-depth Technical Guide: Efinaconazole Analogue-1 (Fluconazole Impurity G Methanesulfonate)

CAS Number: 86386-77-8

Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the compound identified as "Efinaconazole Analogue-1" by select suppliers, which is chemically defined as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal drug Fluconazole (B54011), specifically Fluconazole Impurity G (methanesulfonate salt).

This document details the physicochemical properties, synthesis, and analytical methodologies related to this compound, serving as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H13F2N3O4S | [1] |

| Molecular Weight | 333.31 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 192-194 °C | [2] |

| InChIKey | NJBRNNOGZPVNNR-UHFFFAOYSA-N | [1] |

| SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | [1] |

Synthesis

The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-step synthesis starting from 2,4-difluoro-α-chloroacetophenone.

Synthesis of the Oxirane Intermediate

The synthetic pathway for the oxirane intermediate, which is the free base of the target compound, is outlined below.

Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Caption: Two-step synthesis of the oxirane intermediate.

Experimental Protocol for the Synthesis of the Oxirane Intermediate

The following is a general experimental protocol based on available literature[1]:

Step 1: Synthesis of Intermediate Compound 2

-

To a solution of 2,4-difluoro-α-chloroacetophenone in toluene, add 1H-1,2,4-triazole and potassium carbonate (K2CO3).

-

Heat the mixture to reflux.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound 2.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)

-

Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic system of aqueous sodium hydroxide (B78521) (NaOH) and toluene.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction until completion.

-

Separate the organic layer and wash with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.

-

The product, which may be an oil, can be crystallized from a solvent system such as dichloromethane/methanol[1].

Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.

Analytical Data

This compound is often identified as an impurity in Fluconazole bulk drug substance and can be analyzed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this impurity in pharmaceutical samples.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 3.0 - 5.0 µg/mL (for related fluconazole impurities) | |

| Limit of Quantification (LOQ) | 10.0 - 22.0 µg/mL (for related fluconazole impurities) |

Typical HPLC Method Parameters for Fluconazole and its Impurities:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 261 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Spectroscopic Data

Structural elucidation of this compound and related impurities is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3][4].

Expected Spectroscopic Data:

-

¹H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the triazole ring, the methylene (B1212753) group adjacent to the triazole, and the oxirane ring. The methanesulfonate group will exhibit a singlet for the methyl protons.

-

¹³C NMR: Will display signals corresponding to all the carbon atoms in the molecule, including those in the aromatic ring, the triazole ring, the oxirane ring, and the methanesulfonate group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and potentially fragment ions resulting from the loss of the methanesulfonic acid or other parts of the molecule.

Logical Relationships in Analysis

The analysis of this compound as a pharmaceutical impurity involves a logical workflow to ensure the quality and safety of the active pharmaceutical ingredient (API).

Diagram 2: Impurity Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structural identification of an impurity in fluconazole bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity - Google Patents [patents.google.com]

In-Depth Technical Guide on the Biological Activity of Novel Triazole Antifungal Compounds

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the continuous development of novel therapeutic agents. Among these, triazole compounds remain a cornerstone of antifungal therapy, and recent research has focused on synthesizing new derivatives with enhanced efficacy, broader spectrums of activity, and improved safety profiles. This technical guide provides a comprehensive overview of the biological activity of recently developed triazole antifungal compounds, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.

Introduction to Novel Triazole Antifungal Agents

Triazole antifungals exert their effect primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to fungal cell growth inhibition or death.[1][3]

Second-generation triazoles like voriconazole (B182144) and posaconazole (B62084) were developed to overcome the limitations of first-generation agents such as fluconazole.[2] Current research focuses on synthesizing novel triazole derivatives with modified side chains and core structures to enhance their binding affinity to CYP51, overcome resistance mechanisms, and broaden their antifungal spectrum to include emerging and resistant fungal pathogens.[4]

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of novel triazole compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several recently developed triazole compounds against a panel of clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Candida Species

| Compound/Drug | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | Reference(s) |

| Novel Compound A1 | ≤0.125 | ≤0.125 | 0.5 | >64.0 | - | [5][6] |

| Novel Compound A2 | ≤0.125 | 0.25 | 1.0 | >64.0 | - | [5][6] |

| Novel Compound A6 | ≤0.125 | ≤0.125 | 1.0 | >64.0 | - | [5][6] |

| Novel Compound 5k | 0.125 | - | - | - | - | [4] |

| Novel Compound 6c | 0.0625 | - | - | - | - | [4] |

| NT-a9 | 0.0313 - 0.125 | 0.0625 | 0.5 | - | - | [7] |

| Fluconazole | 0.5 - 4.0 | - | - | - | - | [4][8] |

| Voriconazole | 0.03 (GM) | - | - | - | - | [8] |

| Posaconazole | 0.07 (GM) | - | - | - | - | [8] |

GM: Geometric Mean

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Aspergillus and Cryptococcus Species

| Compound/Drug | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |

| Novel Compound 6m | 0.25 | - | [9][10] |

| Novel Compound 5k | 8.0 | 0.125 | [4] |

| Novel Compound 6c | 4.0 | 0.0625 | [4] |

| BAL4815 | 1.68 (GM MFC) | - | [11] |

| NT-a9 | 8.0 | 0.002 | [7] |

| Voriconazole | 0.5 - 1.0 | - | [12] |

| Posaconazole | - | 0.125 - 1.0 | [13] |

GM MFC: Geometric Mean Minimum Fungicidal Concentration

Cytotoxicity and Hemolytic Activity

A crucial aspect of novel drug development is the assessment of a compound's safety profile. Cytotoxicity assays determine the toxicity of a compound to mammalian cells, while hemolytic assays evaluate its potential to damage red blood cells.

Table 3: Cytotoxicity and Hemolytic Activity of Selected Novel Triazole Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Reference(s) |

| Novel Triazole 7f | B16F-10 | MTT | IC50 | - | [14] |

| Novel Triazole 7f | HCT116 | MTT | IC50 | - | [14] |

| Novel Triazoles 2a, 2c, 2e, 2g-2j | Human Red Blood Cells | Hemolysis | % Hemolysis at 100 µg/mL | Less than standards | [15] |

| S-F24 | - | Hemolysis | - | Low hemolytic effects | [4] |

IC50: Half-maximal inhibitory concentration. Specific values for compound 7f were not provided in the abstract.

In Vivo Efficacy

The ultimate test of a novel antifungal agent's potential is its efficacy in a living organism. Murine models of systemic fungal infections are commonly used to evaluate the in vivo activity of new compounds.

Table 4: In Vivo Efficacy of Selected Novel Triazole Compounds in Murine Models

| Compound | Fungal Pathogen | Mouse Model | Dosage | Outcome | Reference(s) |

| Novel Compound 6c | C. albicans SC5314 | Systemic Infection (ICR) | 0.5, 1.0, 2.0 mg/kg | Effective protection, reduced fungal burden | [4][16] |

| Ravuconazole | C. albicans | Disseminated Infection (Neutropenic) | - | AUC/MIC ratio predictive of efficacy | [17] |

| D0870 | C. albicans, C. neoformans, A. fumigatus | Systemic Infection (Normal & Immunosuppressed) | - | 2- to 89-fold greater activity than fluconazole | [6] |

| Posaconazole | C. neoformans | Systemic Cryptococcosis (CD1) | 10 mg/kg/day | Reduced fungal burden in lung and brain | [13] |

| TAK-187 | C. neoformans | Experimental Cryptococcal Meningitis (Rabbit) | Two doses, 7 days apart | Effective | [18] |

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of novel antifungal compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates.

Materials:

-

96-well microtiter plates

-

Fungal isolates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Test compound stock solution (in DMSO)

-

Positive control antifungal (e.g., fluconazole, voriconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: The test compound and control antifungal are serially diluted two-fold in the microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway targeted by triazole antifungals and the general workflows for the experimental protocols described above.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - American Chemical Society - Figshare [acs.figshare.com]

- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 13. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchwithrutgers.com [researchwithrutgers.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole (B1671126) is a novel triazole antifungal agent, developed by Kaken Pharmaceutical, that has demonstrated significant efficacy in the topical treatment of onychomycosis.[1][2][3][4][5] Its unique molecular structure confers a low binding affinity to keratin (B1170402), the primary component of nails, allowing for enhanced penetration to the site of infection.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of efinaconazole and related triazole compounds. Detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field of antifungal drug discovery.

Introduction: The Rise of a Novel Triazole

The landscape of antifungal therapeutics has been shaped by the persistent challenge of overcoming fungal resistance and achieving effective drug delivery, particularly for infections of the nail plate like onychomycosis. The development of efinaconazole represents a significant advancement in this area. Discovered and developed by Kaken Pharmaceutical, efinaconazole emerged from research focused on creating a topical azole antifungal with superior nail penetration and potent, broad-spectrum activity.[1][2][3][4][5] It is a second-generation triazole, structurally related to other potent antifungals like ravuconazole (B1678830) and albaconazole.[6][7]

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[8] The primary molecular target is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[6][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function.

By inhibiting lanosterol 14α-demethylase, efinaconazole blocks the conversion of lanosterol to 14-demethyl lanosterol.[6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Synthesis of Efinaconazole

The synthesis of efinaconazole involves a multi-step process, with a key step being the ring-opening of a chiral epoxide intermediate with 4-methylenepiperidine.[7][9] The enantioselective synthesis of the crucial tetrasubstituted stereogenic center is a critical aspect of the overall synthetic strategy.

A common synthetic route involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[7][9] Microwave-assisted conditions have been shown to significantly improve the yield and reduce the reaction time of the final ring-opening step compared to conventional heating.[7]

Structure-Activity Relationship (SAR) Studies

-

Triazole Moiety: The 1,2,4-triazole (B32235) ring is essential for activity, as it coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.

-

Difluorophenyl Group: The 2,4-difluorophenyl group is a common feature in many potent azole antifungals and contributes to strong binding within the enzyme's active site.

-

Hydroxy-substituted Butane Core: The stereochemistry of the tertiary alcohol and the adjacent methyl group is crucial for optimal antifungal activity. The (2R, 3R) configuration of efinaconazole is the most active stereoisomer.

-

4-Methylenepiperidine Moiety: This distinctive feature of efinaconazole is thought to contribute to its low keratin affinity, which enhances its ability to penetrate the nail plate and reach the site of infection.[8]

In Vitro Antifungal Activity

Efinaconazole exhibits potent and broad-spectrum antifungal activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[14][15][16][17][18] Its in vitro efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Efinaconazole and Comparator Antifungals against Dermatophytes

| Organism (Number of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum (43) | Efinaconazole | 0.001 - 0.03 | 0.002 | 0.03 | [14] |

| Itraconazole | 0.016 - 1 | 0.03 | 0.25 | [14] | |

| Terbinafine | 0.008 - >16 | 0.031 | 16 | [14] | |

| Trichophyton mentagrophytes (16) | Efinaconazole | 0.002 - 0.03 | 0.002 | 0.03 | [14] |

| Itraconazole | 0.03 - 0.25 | 0.03 | 0.25 | [14] | |

| Terbinafine | 0.016 - 16 | 0.031 | 16 | [14] |

Table 2: In Vitro Activity of Efinaconazole and Comparator Antifungals against Candida Species

| Organism (Number of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans (55) | Efinaconazole | 0.004 - 0.5 | 0.016 | 0.25 | [14] |

| Itraconazole | 0.016 - 2 | 0.25 | 0.5 | [14] | |

| Fluconazole | 0.125 - >64 | 1 | 16 | [14] | |

| Candida auris (30) | Efinaconazole | 0.016 - 0.25 | 0.016 | 0.25 | [14] |

| Itraconazole | 0.125 - 1 | 0.25 | 0.5 | [14] | |

| Fluconazole | 0.5 - >64 | 2 | 32 | [14] |

Table 3: In Vitro Activity of Efinaconazole against Non-Dermatophyte Molds

| Organism (Number of Isolates) | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Fusarium spp. (21) | 0.03125 - 2 | 0.25 - 0.5 (based on MIC₉₀) | [18] |

| Aspergillus spp. (20) | ≤0.0078 | 0.0078 | [18] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Efinaconazole and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours for yeasts and 72-96 hours for molds.

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.

In Vivo Guinea Pig Model of Onychomycosis

This protocol is a generalized representation of methods described in the literature.

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Immunosuppression (Optional but common): To enhance infection rates, animals may be immunosuppressed with corticosteroids (e.g., prednisolone).

-

Infection Induction: A suspension of Trichophyton mentagrophytes spores is applied to the hind limb claws. The claws are often abraded or covered with a dressing to facilitate fungal invasion.

-

Treatment: After a designated period to allow for the establishment of infection, animals are treated topically with efinaconazole solution or a vehicle control, typically once daily for several weeks.

-

Evaluation of Efficacy: Efficacy is assessed by clinical scoring of the nails (e.g., discoloration, thickening), mycological examination (KOH mount and fungal culture of nail clippings), and histopathological analysis of the nail unit.

Drug Discovery and Development Workflow

The discovery of efinaconazole and its related compounds follows a typical drug discovery and development pipeline for antifungal agents.

Conclusion

Efinaconazole represents a successful outcome of a targeted drug discovery program aimed at addressing the challenges of treating onychomycosis. Its favorable physicochemical properties, potent and broad-spectrum antifungal activity, and well-characterized mechanism of action make it a valuable addition to the antifungal armamentarium. The detailed data and protocols presented in this guide are intended to facilitate further research and development of novel and improved antifungal agents. The ongoing exploration of efinaconazole analogs and a deeper understanding of their structure-activity relationships will be crucial in the continuous effort to combat fungal infections.

References

- 1. Efinaconazole - Kaken Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 2. Almirall and Kaken Pharmaceutical enter into a license and distribution agreement for European rights to the topical formulation of efinaconazole | Almirall [almirall.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Efficacy of long‐term treatment with efinaconazole 10% solution in patients with onychomycosis, including severe cases: A multicenter, single‐arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, evaluation and optimization of novel azole analogues as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Activity of Efinaconazole Compared with Fluconazole, Itraconazole, and Terbinafine Against Terbinafine- and Itraconazole-Resistant/Susceptible Clinical Isolates of Dermatophytes, Candida, and Molds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. An Assessment of In Vitro Antifungal Activities of Efinaconazole and Itraconazole against Common Non-Dermatophyte Fungi Causing Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Efinaconazole and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of the novel triazole antifungal agent, efinaconazole (B1671126), and its structural analogues. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This document details the mechanism of action, summarizes quantitative susceptibility data, and outlines the experimental protocols used to generate this data.

Introduction and Mechanism of Action

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[3][4][5] By inhibiting this enzyme, efinaconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function.[3][4] This ultimately results in the inhibition of fungal growth and cell death. The potent in vitro activity of efinaconazole is attributed to its strong inhibition of ergosterol biosynthesis.[3]

The following diagram illustrates the mechanism of action of efinaconazole and its analogues within the ergosterol biosynthesis pathway.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro antifungal activity of efinaconazole and its analogues is typically determined by broth microdilution methods following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Testing of Filamentous Fungi (Molds)

The susceptibility of dermatophytes and other filamentous fungi is determined according to the CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

-

Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to induce sporulation. Conidia are then harvested and suspended in a saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

-

Assay Plates: The antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS). These dilutions are then dispensed into 96-well microtiter plates.

-

Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 96 to 168 hours, depending on the growth rate of the fungal species.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the drug-free growth control well.

Testing of Yeasts

For yeast species such as Candida and Cryptococcus, the CLSI document M27-A3, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," is followed.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 106 to 5 x 106 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

-

Assay Plates: Similar to the testing of molds, the antifungal agents are serially diluted in buffered RPMI 1640 medium and dispensed into 96-well plates.

-

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest drug concentration at which a significant reduction in turbidity is observed compared to the growth control.

The following diagram outlines the general workflow for determining the MIC of antifungal agents.

In Vitro Antifungal Spectrum of Efinaconazole Analogues

Structure-activity relationship (SAR) studies on 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, the chemical class to which efinaconazole belongs, have revealed key structural features that influence antifungal activity. Efinaconazole, referred to as compound (-)-40 in these studies, features a 4-methylenepiperidino group, which contributes to its potent, broad-spectrum activity. The following table summarizes the in vitro activity of efinaconazole and its analogues against Trichophyton mentagrophytes and Candida albicans.

Table 1: In Vitro Antifungal Activity of Efinaconazole Analogues (MIC in µg/mL)

| Compound | R (Side Chain) | T. mentagrophytes | C. albicans |

| (-)-40 (Efinaconazole) | 4-methylenepiperidino | 0.006 | 0.012 |

| (-)-39 | 4-methylpiperidino | 0.025 | 0.05 |

| (-)-41 | 4-methylenepiperidino (imidazole) | 0.012 | 0.025 |

| (-)-42 | piperidino | 0.1 | 0.4 |

| (-)-43 | morpholino | 0.4 | >25 |

| (-)-44 | 4-hydroxypiperidino | 0.4 | 1.6 |

| (-)-45 | hexamethyleneimino | 0.05 | 0.4 |

| Data sourced from Ogura et al., 1999. Activities for the triazole derivatives are presented unless otherwise noted. |

In Vitro Antifungal Spectrum of Efinaconazole

Efinaconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds. Its potency is often comparable or superior to that of other commonly used antifungal agents.

Activity Against Dermatophytes

Efinaconazole is highly active against dermatophytes, the primary causative agents of onychomycosis. The tables below summarize its activity against Trichophyton rubrum and Trichophyton interdigitale in comparison to other antifungals.

Table 2: In Vitro Activity of Efinaconazole and Comparators against Trichophyton rubrum Isolates

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Efinaconazole | ≤0.002 - 0.06 | 0.004 | 0.008 | 0.007 |

| Luliconazole | 0.0005 - 0.004 | 0.0005 | 0.001 | 0.0005 |

| Lanoconazole | 0.001 - 0.008 | 0.002 | 0.004 | 0.002 |

| Terbinafine | 0.004 - 0.125 | 0.008 | 0.016 | 0.011 |

| Itraconazole | 0.03 - 0.5 | 0.125 | 0.25 | 0.095 |

| Fluconazole | 8 - 64 | 16 | 32 | 12.77 |

| Data compiled from multiple studies.[6][7][8][9] |

Table 3: In Vitro Activity of Efinaconazole and Comparators against Trichophyton interdigitale Isolates

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Efinaconazole | 0.002 - 0.06 | 0.008 | 0.015 | 0.007 |

| Luliconazole | 0.0005 - 0.004 | 0.0005 | 0.001 | 0.0005 |

| Lanoconazole | 0.001 - 0.008 | 0.002 | 0.004 | 0.002 |

| Terbinafine | 0.004 - 0.125 | 0.008 | 0.016 | 0.011 |

| Itraconazole | 0.03 - 0.5 | 0.125 | 0.25 | 0.095 |

| Fluconazole | 8 - 64 | 16 | 32 | 12.77 |

| Data compiled from multiple studies.[6][7][8][9] |

Activity Against Yeasts

Efinaconazole demonstrates potent activity against various Candida species, including fluconazole-resistant strains, and other clinically important yeasts.

Table 4: In Vitro Activity of Efinaconazole and Comparators against Candida albicans Isolates

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Efinaconazole | ≤0.0005 - >0.25 | 0.004 | 0.03 |

| Itraconazole | ≤0.008 - >8 | 0.015 | 0.125 |

| Terbinafine | 0.03 - >64 | 1 | 8 |

| Ciclopirox | 0.06 - 2 | 0.25 | 0.5 |

| Amorolfine | 0.03 - 4 | 0.125 | 0.5 |

| MIC values determined at 48 hours. Data compiled from multiple studies.[8][10] |

Activity Against Non-Dermatophyte Molds

Efinaconazole also shows a broad spectrum of activity against non-dermatophyte molds that can be associated with onychomycosis and other fungal infections.

Table 5: In Vitro Activity of Efinaconazole against Various Non-Dermatophyte Molds and Yeasts

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus spp. | 20 | 0.0078 | 0.0078 | 0.0078 |

| Fusarium spp. | 21 | 0.03125 - 2 | 0.25 | 0.5 |

| Scopulariopsis brevicaulis | 15 | 0.03 - 0.25 | 0.06 | 0.125 |

| Acremonium spp. | 5 | 0.015 - 0.06 | - | - |

| Paecilomyces spp. | 3 | 0.008 - 0.015 | - | - |

| Cryptococcus neoformans | 10 | 0.002 - 0.008 | 0.004 | 0.008 |

| Data compiled from multiple studies.[2][10][11] |

Conclusion

Efinaconazole and its analogues, particularly those with a 4-methylenepiperidino side chain, exhibit potent, broad-spectrum antifungal activity in vitro. The extensive data available for efinaconazole demonstrates its high potency against a wide array of dermatophytes, yeasts, and non-dermatophyte molds, often exceeding that of other established antifungal agents. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation and development of novel triazole antifungals based on the efinaconazole scaffold. This technical guide serves as a foundational resource for researchers aiming to further explore the potential of this chemical class in addressing the challenges of fungal infections.

References

- 1. A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY [journals.ipinnovative.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and in vitro evaluation of novel antifungal triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Fungal Cell: A Technical Guide to 14α-Demethylase and Azole Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against fungal infections, the azole class of antifungal agents has long been a cornerstone of therapy. Their efficacy hinges on the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: 14α-demethylase. This enzyme, encoded by the ERG11 gene, is a member of the cytochrome P450 superfamily and is essential for the production of ergosterol (B1671047), the primary sterol in fungal cell membranes. Disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation. However, the widespread use of azoles has inevitably led to the emergence of resistance, a significant clinical challenge. This technical guide provides an in-depth exploration of the role of 14α-demethylase in fungal physiology and the molecular mechanisms that underpin azole resistance.

The Critical Role of 14α-Demethylase (Erg11p) in Fungal Sterol Biosynthesis

The primary function of 14α-demethylase is to catalyze the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[1] This is a vital step in the multi-enzyme pathway that synthesizes ergosterol. Ergosterol is a key component of the fungal cell membrane, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The inhibition of 14α-demethylase by azole antifungals leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt cell membrane structure and function, ultimately leading to the inhibition of fungal growth.

Mechanisms of Fungal Resistance to Azoles Targeting 14α-Demethylase

Fungi have evolved sophisticated mechanisms to counteract the effects of azole antifungals. The primary strategies of resistance directly involving 14α-demethylase are:

-

Point Mutations in the ERG11 Gene: Alterations in the amino acid sequence of the 14α-demethylase enzyme can reduce its binding affinity for azole drugs.[2][3] These mutations often occur in specific "hotspot" regions of the gene.[3]

-

Overexpression of the ERG11 Gene: An increase in the cellular concentration of the 14α-demethylase enzyme can effectively titrate out the inhibitory effect of the azole drug.[4][5] This overexpression is often driven by mutations in transcription factors that regulate ERG11 expression.

Quantitative Impact of ERG11 Mutations on Azole Susceptibility

Numerous studies have quantified the impact of specific amino acid substitutions in Erg11p on the minimum inhibitory concentrations (MICs) of various azole drugs. The following table summarizes key findings in Candida albicans.

| Amino Acid Substitution | Azole | Fold Increase in MIC | Reference |

| Y132F | Fluconazole | ≥4 | [3] |

| K143R | Fluconazole | ≥4 | [3] |

| F145L | Fluconazole | ≥4 | [3] |

| S405F | Fluconazole | ≥4 | [3] |

| G450E | Fluconazole | ≥4 | [3] |

| A114S | Fluconazole | ≥4 | [2] |

| Y132H | Fluconazole | ≥4 | [2] |

| K143Q | Fluconazole | ≥4 | [2] |

| Y257H | Fluconazole | ≥4 | [2] |

| Y132F | Voriconazole | - | [3] |

| K143R | Voriconazole | - | [3] |

| A114S | Voriconazole | ≥4 | [2] |

| Y132H | Voriconazole | ≥4 | [2] |

| K143Q | Voriconazole | ≥4 | [2] |

| Y257H | Voriconazole | ≥4 | [2] |

Overexpression of ERG11 and its Correlation with Azole Resistance

Increased expression of the ERG11 gene is a significant contributor to azole resistance. Studies have shown a correlation between the level of ERG11 mRNA and the MIC of azoles.

| Fungal Species | Azole | Fold Increase in ERG11 Expression | Fold Increase in MIC | Reference |

| Candida albicans | Fluconazole | 2-10 | 4-64 | [6] |

| Candida albicans | Fluconazole | Significantly elevated in resistant isolates | - | [7] |

| Candida tropicalis | Fluconazole | Significantly higher in resistant group | - | [8] |

Experimental Protocols for Investigating 14α-Demethylase-Mediated Resistance

Sequencing of the ERG11 Gene

Objective: To identify point mutations in the ERG11 gene that may confer azole resistance.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from fungal isolates using a commercially available kit or standard protocols.

-

PCR Amplification: The entire coding region of the ERG11 gene is amplified using polymerase chain reaction (PCR) with specific primers.

-

PCR Cycling Conditions:

-

PCR Product Purification: The amplified PCR product is purified to remove primers and dNTPs.

-

Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.

-

Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any nucleotide changes and subsequent amino acid substitutions.

Quantitative Real-Time PCR (RT-qPCR) for ERG11 Expression Analysis

Objective: To quantify the expression level of the ERG11 gene.

Methodology:

-

RNA Extraction: Total RNA is extracted from fungal cells grown to mid-log phase, with and without azole exposure.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[10][11]

-

RT-qPCR: The relative or absolute quantification of ERG11 transcripts is performed using a real-time PCR system with SYBR Green or a probe-based assay.

-

A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.

-

-

Data Analysis: The relative expression of ERG11 is calculated using the 2-ΔΔCt method.[10]

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal cells is prepared in RPMI-1640 medium.[12][13][14]

-

Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate.[12][13][14]

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[12][13][14]

Signaling Pathways Regulating ERG11 Expression

The expression of ERG11 is tightly regulated by a network of transcription factors and signaling pathways. A key regulator is the zinc cluster transcription factor Upc2.[4][5]

Caption: Regulation of ERG11 expression by the Upc2 transcription factor in response to azole-induced sterol depletion.

Mutations in the UPC2 gene can lead to a constitutively active form of the transcription factor, resulting in the overexpression of ERG11 and consequently, azole resistance.[15][16]

Experimental Workflow for Characterizing Azole Resistance

A systematic approach is crucial for elucidating the mechanisms of azole resistance in fungal isolates.

References

- 1. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. A Gain-of-Function Mutation in the Transcription Factor Upc2p Causes Upregulation of Ergosterol Biosynthesis Genes and Increased Fluconazole Resistance in a Clinical Candida albicans Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gain-of-Function Mutations in UPC2 Are a Frequent Cause of ERG11 Upregulation in Azole-Resistant Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations and/or Overexpressions of ERG4 and ERG11 Genes in Clinical Azoles-Resistant Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]

- 11. preprints.org [preprints.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. researchgate.net [researchgate.net]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. An A643T Mutation in the Transcription Factor Upc2p Causes Constitutive ERG11 Upregulation and Increased Fluconazole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Efinaconazole Analogue-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is attributed to its potent inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] This guide provides an in-depth overview of the physical and chemical properties of Efinaconazole. The term "Efinaconazole analogue-1" is not formally defined in the scientific literature. However, based on available data for Efinaconazole impurities and synthetic intermediates, this guide will also address a key related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate , a known impurity and potential precursor in the synthesis of Efinaconazole.

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of Efinaconazole and its analogue is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of effective drug formulations.

Table 1: Physicochemical Properties of Efinaconazole and Analogue-1

| Property | Efinaconazole | This compound |

| IUPAC Name | (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3] | 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid |

| Synonyms | KP-103, Jublia[4] | Efinaconazole Impurity |

| Chemical Formula | C₁₈H₂₂F₂N₄O[3][4] | C₁₂H₁₃F₂N₃O₄S |

| Molecular Weight | 348.39 g/mol [4] | 333.31 g/mol |

| Melting Point | 192-195 °C | Not available |

| Appearance | White to beige powder | Not available |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[5] Soluble in DMSO (>14 mg/mL).[6] Predicted water solubility: 0.61 mg/mL. | Not available |

| pKa (Strongest Acidic) | 12.7 (Predicted) | Not available |

| pKa (Strongest Basic) | 7.45 (Predicted) | Not available |

| logP | 2.24 (Predicted) | Not available |

| CAS Number | 164650-44-6[3][4] | 86386-77-8 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and quality control in drug development.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of the test compound (Efinaconazole) is added to a known volume of distilled water or a relevant buffer solution in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the precision of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the ionization constants (pKa) of a substance.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

Determination of logP (RP-HPLC Method)

The partition coefficient (logP) between octanol (B41247) and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

System Calibration: A series of standard compounds with known logP values are injected into the HPLC system.

-

Chromatographic Conditions: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used with a C18 stationary phase.

-

Retention Time Measurement: The retention time (t_R_) of each standard compound and the test compound (Efinaconazole) is measured. The void time (t_0_) is also determined using a non-retained compound.

-

Calculation of Capacity Factor: The capacity factor (k) is calculated for each compound using the formula: k = (t_R_ - t_0_) / t_0_.

-

Correlation and Prediction: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) of the standard compounds against their known logP values. The logP of the test compound is then calculated from its measured log k value using the calibration curve.

Signaling Pathway and Mechanism of Action

Efinaconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme sterol 14α-demethylase.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

References

- 1. 86386-77-8|1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate| Ambeed [ambeed.com]

- 2. Buy 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (EVT-341601) | 86386-76-7 [evitachem.com]

- 3. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. pKa Determination: [bio-protocol.org]

The Architecture of Inhibition: A Technical Guide to Triazole Antifungal Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous and innovative approach to the design and discovery of new therapeutic agents. Among the arsenal (B13267) of antifungal compounds, the triazole class stands as a cornerstone of clinical therapy. This technical guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations in the design and discovery of triazole antifungal drugs. We will delve into their mechanism of action, structure-activity relationships, the molecular intricacies of their primary target, and the experimental workflows that underpin their development.

The Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or cyp51A gene.[1][2][3] This enzyme is pivotal for the conversion of lanosterol to ergosterol (B1671047), an essential component that maintains the integrity and fluidity of the fungal cell membrane.[2][3] The mechanism of action involves the nitrogen atom (N4) of the triazole ring forming a coordinate bond with the heme iron atom at the active site of CYP51.[4][5] This interaction inhibits the enzyme, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the cell membrane structure and function, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][4][6]

The high selectivity of triazole drugs for fungal CYP51 over its human homolog is a key factor in their therapeutic success.[6] However, the development of resistance, often through mutations in the ERG11 gene that alter the drug-binding site or lead to overexpression of the enzyme, poses a significant clinical challenge.[1][3][7]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The 1,2,4-triazole (B32235) ring is the essential pharmacophore of this class of antifungals.[8][9] Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, spectrum, and pharmacokinetic properties of these drugs. Key structural features that influence antifungal activity include:

-

The Triazole Ring: Essential for coordinating with the heme iron in the CYP51 active site.[5]

-

The Dihalophenyl Group: A common feature in many potent triazoles, such as the 2,4-difluorophenyl group in fluconazole (B54011) and voriconazole, which engages in hydrophobic interactions within the active site.[5][8][10]

-

The Side Chain: Modifications to the side chain significantly impact the antifungal spectrum and potency. For instance, the introduction of piperazine (B1678402) moieties has been shown to enhance activity.[4][11] The side chain can be oriented into a substrate access channel, forming hydrophobic and van der Waals interactions with surrounding residues.[5][11]

-

Substitutions on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), or halogens like chlorine and fluorine, on the phenyl ring can enhance antifungal activity.[8]

The following diagram illustrates the general pharmacophore model for triazole antifungal agents.

Caption: A generalized pharmacophore model for triazole antifungal agents.

Quantitative Analysis of Antifungal Potency

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism.[2] The tables below summarize the MIC values for various triazole derivatives against common fungal pathogens, providing a comparative view of their efficacy.

Table 1: MIC Values (µg/mL) of Triazole Derivatives against Candida Species

| Compound/Drug | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Reference(s) |

| Fluconazole | 0.25 - >256 | ≤0.125 - >64 | ≤0.125 - 4.0 | >64 | [4][8][12] |

| Itraconazole | 0.089 (nmol/mL) | - | - | - | [5] |

| Voriconazole | 0.011 (nmol/mL) | - | - | - | [5] |

| Compound 19g | 0.031 | - | - | - | [8] |

| Compound 20b | 0.016 | - | - | - | [8] |

| Compound 5a | 0.0313 | - | 0.0313 | - | [8] |

| Compound 14l | 0.125 | 0.125 | - | - | [8] |

| Compound 1j | - | - | - | - | [4] |

| Compound 1k | - | - | - | - | [4] |

| Compound 1l | - | - | - | - | [4] |

| Compound 1r | - | - | - | - | [4] |

| Compound A1 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |

| Compound A2 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |

| Compound A6 | ≤0.125 | 2.0 | ≤0.125 | - | [12] |

| Compound A12 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |

| Compound A15 | ≤0.125 | 4.0 | ≤0.125 | - | [12] |

| Compound 5b | 0.5 - 8 | - | - | - | [13] |

Table 2: MIC Values (µg/mL) of Triazole Derivatives against Other Fungal Pathogens

| Compound/Drug | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Microsporum gypseum | Reference(s) |

| Fluconazole | 0.0156 - 2.0 | >208.97 (nmol/mL) | - | >32 | [5][8] |

| Itraconazole | - | - | - | - | |

| Voriconazole | - | - | - | 0.25 | [4] |

| Compound 1j | - | - | - | 0.25 | [4] |

| Compound 1k | - | - | - | 0.25 | [4] |

| Compound 1l | - | - | - | 0.25 | [4] |

| Compound 1r | - | - | - | 0.25 | [4] |

| Compound A1 | ≤0.125 | - | - | - | [12] |

| Compound A2 | ≤0.125 | - | - | - | [12] |

| Compound A6 | ≤0.125 | - | - | - | [12] |

| Compound A12 | ≤0.125 | - | - | - | [12] |

| Compound A15 | ≤0.125 | - | - | - | [12] |

Experimental Protocols for Antifungal Drug Evaluation

The discovery and development of novel triazole antifungals rely on a series of well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standardized assay for determining the MIC of an antifungal agent.[14][15]

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a fungus.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum

-

Test compounds and control drugs (e.g., fluconazole)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or PBS, and the cell density is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[14][16]

-

Drug Dilution: The test compounds are serially diluted (typically two-fold) in the microtiter plate using RPMI-1640 medium. A typical concentration range is 0.125 to 64 µg/mL.[2]

-

Inoculation: Each well (except for the sterility control) is inoculated with the prepared fungal suspension.

-

Controls:

-

Growth Control: Wells containing medium and inoculum but no drug.

-

Sterility Control: Wells containing medium only.

-

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[16]

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[2] This can be assessed visually or by measuring the optical density at 530 nm (OD530) using a spectrophotometer.[17]

Molecular Docking Studies

Computational docking is used to predict the binding mode of a ligand (triazole derivative) within the active site of the target protein (CYP51).[11][18]

Objective: To visualize and analyze the interactions between the triazole compound and the CYP51 active site to guide rational drug design.

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD)

-

Protein Data Bank (PDB) for the crystal structure of CYP51

Procedure:

-

Protein Preparation: The 3D structure of fungal CYP51 is obtained from the PDB. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the triazole derivative is generated and optimized for energy.

-

Docking Simulation: The ligand is docked into the defined active site of the protein using the chosen docking software. The program generates multiple possible binding poses.

-

Analysis: The resulting poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site. This helps in understanding the structural basis for the compound's activity and provides insights for further optimization.[11]

The following diagram illustrates a typical workflow for triazole antifungal drug discovery.

Caption: A workflow for the design and discovery of triazole antifungal drugs.

Mechanisms of Resistance and Overcoming Challenges

The emergence of resistance to triazole antifungals is a major clinical concern.[1] Understanding the molecular mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.

Key Resistance Mechanisms:

-

Target Site Mutations: Amino acid substitutions in the CYP51 enzyme can reduce the binding affinity of triazole drugs.[3][19]

-

Overexpression of ERG11/cyp51A: Increased production of the target enzyme can overwhelm the inhibitory effects of the drug.[1][7]

-